molecular formula C10H10N2O2 B8324703 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine

4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine

Cat. No.: B8324703
M. Wt: 190.20 g/mol
InChI Key: NOTCQSALJLFUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an oxiranylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the oxiranylmethoxy group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazole with a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyridine core, which is then reacted with an epoxide to introduce the oxiranylmethoxy group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s oxiranylmethoxy group can also participate in covalent bonding with target molecules, enhancing its inhibitory effects .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substituent groups.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is unique due to the presence of the oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolo[1,5-a]pyridine derivatives and similar heterocyclic compounds .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H10N2O2/c1-2-10(14-7-8-6-13-8)9-3-4-11-12(9)5-1/h1-5,8H,6-7H2

InChI Key

NOTCQSALJLFUFE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CN3C2=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Hydroxypyrazolo[1,5-a]pyridine (5) as obtained by the above procedure is reacted, in the form of alkali metal salt, with glycidyl tosylate to give 3-(pyrazolo[1,5-a]pyrid-4-yloxy)-1,2-epoxypropane (6). The reaction is preferably carried out in a solvent such as dimethylformamide under an atmosphere of argon gas.
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Synthesis routes and methods III

Procedure details

NaH (containing 60% of oil, 270 mg, 4.5 mmole) was washed with anhydrous petroleum ether, and was admixed, under atmosphere of argon gas, with distilled DMF (15 ml) and 4-hydroxypyrazolo[1,5-a]pyridine (5) (402 mg, 3.0 mmole), followed by stirring for 30 min to give a light pink suspension. Subsequently, glycidyl tosylate (821 mg, 3.6 mmole) was added to the suspension, followed by stirring overnight under atmosphere of argon gas to obtain a red-yellow suspension. The reaction mixture was neutralized by adding about 10 ml of saturated aqueous NH4Cl, followed by addition of water (20 ml) and extraction with ether. The extract was washed with water, dried and freed of the solvent by distillation, and the residue was purified on a column of silica gel (7734, chloroform).
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270 mg
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402 mg
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20 mL
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